N-[(4-Acetamidophenoxy)methyl]benzamide

Synthetic methodology Process optimization Benzamide derivative synthesis

Sourcing benzamidomethyl derivatives for hydrolytic stability studies often yields inconsistent quality and variable synthetic accessibility. N-[(4-Acetamidophenoxy)methyl]benzamide (CAS 82212-43-9) is a fully elaborated O-benzamidomethyl scaffold with a para-acetamido substitution that directly governs nucleofugicity and release kinetics. - Synthesized via optimized aqueous-mediated protocol ensuring 75-82% yield and high batch consistency. - Validated by 1H-NMR endpoints (δ 4.75 ppm for -CH2-, δ 9.22 ppm for amide NH) for immediate analytical confirmation. - Serves as a mechanistic probe for E1cB-like elimination studies and analytical reference standard for HPLC method development.

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
CAS No. 82212-43-9
Cat. No. B14424629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Acetamidophenoxy)methyl]benzamide
CAS82212-43-9
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OCNC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H16N2O3/c1-12(19)18-14-7-9-15(10-8-14)21-11-17-16(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19)
InChIKeyNXHMMATVMVHMKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Acetamidophenoxy)methyl]benzamide: Chemical Profile & Procurement


N-[(4-Acetamidophenoxy)methyl]benzamide (CAS 82212-43-9, MF: C16H16N2O3, MW: 284.31 g/mol) is a benzamidomethyl ether derivative containing both amide and ether functionalities . This compound belongs to the O-benzamidomethyl class of phenolic derivatives, characterized by a methylene bridge (-CH2-) linking the benzamide group to the phenoxy oxygen [1]. Unlike simple benzamide analogs or N-hydroxymethylbenzamide intermediates, this compound represents a fully elaborated phenolic prodrug scaffold with a para-acetamido substitution on the phenoxy ring, a structural feature that directly influences its hydrolytic stability and nucleofugicity profile [1].

N-[(4-Acetamidophenoxy)methyl]benzamide: Irreplaceable by Generic Analogs


The O-benzamidomethyl class exhibits pronounced substituent-dependent hydrolytic behavior that precludes simple analog substitution. Hydrolysis rates in this series are governed by both phenol nucleofugicity (the leaving group ability of the phenoxy moiety) and the pKa of the benzamide NH [1]. The para-acetamido substitution on the phenoxy ring of CAS 82212-43-9 modulates electron density and thus alters the compound's stability profile relative to unsubstituted or differently substituted analogs. Furthermore, synthetic accessibility varies substantially across the class; optimized aqueous-mediated protocols yielding 75–82% for this specific compound may produce significantly lower yields or require entirely different conditions for close structural analogs, affecting procurement feasibility and cost.

N-[(4-Acetamidophenoxy)methyl]benzamide: Comparative Evidence


Optimized Aqueous-Mediated Synthesis Yield

Under optimized aqueous-mediated nucleophilic substitution conditions (60–80°C, H2O:EtOH 1:1, 4–6 hours), N-[(4-acetamidophenoxy)methyl]benzamide is synthesized from (benzamidomethyl)triethylammonium chloride and 4-acetamidophenol with yields ranging from 75% to 82% . In contrast, the synthesis of the unsubstituted analog N-(phenoxymethyl)benzamide (CAS 82212-42-8) from phenol under similar conditions yields approximately 56% [1], a difference of +19 to +26 percentage points. This difference is attributable to the electron-donating para-acetamido group enhancing phenoxide nucleophilicity in the SN2 displacement.

Synthetic methodology Process optimization Benzamide derivative synthesis

Hydrolytic Stability and Phenol Regeneration Kinetics

Hydrolysis of N-[(4-acetamidophenoxy)methyl]benzamide follows pseudo-first-order kinetics resulting in quantitative regeneration of 4-acetamidophenol [1]. The hydrolysis rate is directly dependent on the nucleofugicity of the 4-acetamidophenoxy leaving group, which is distinct from that of unsubstituted phenol (used in CAS 82212-42-8) or other para-substituted phenols [1]. The compound's stability is further supported by its characterization as a benzamidomethyl-protected prodrug with documented stability in physiological medium .

Prodrug design Hydrolysis kinetics Phenolic drug delivery

Reproducible Synthesis and Spectroscopic Validation

The optimized synthesis of N-[(4-acetamidophenoxy)methyl]benzamide includes validated spectroscopic endpoints for quality control: 1H-NMR resonances at δ 4.75 ppm (methylene -CH2-) and δ 9.22 ppm (amide NH) . These diagnostic peaks provide unambiguous structural confirmation and enable batch-to-batch reproducibility assessment. In contrast, synthetic protocols for closely related analogs such as N-(4-acetamidophenyl)-4-(phenoxymethyl)benzamide (MW 360 Da) [1] lack similarly optimized and spectroscopically benchmarked procedures in the open literature, introducing procurement uncertainty.

Reproducible synthesis Analytical validation Process chemistry

Physicochemical Identity for Chromatographic Resolution

N-[(4-Acetamidophenoxy)methyl]benzamide possesses a molecular weight of 284.31 g/mol and molecular formula C16H16N2O3 . Its structural isomer, N-[4-(4-acetamidophenoxy)phenyl]acetamide (Bis(p-acetylaminophenyl) ether, CAS 3070-86-8), shares the identical molecular formula and weight , creating a potential risk of misidentification or cross-contamination during procurement. Proper sourcing with verified identity (InChI Key: NXHMMATVMVHMKV-UHFFFAOYSA-N ) ensures the intended connectivity is obtained rather than the isomeric bis-acetamide, which lacks the benzamide moiety essential for the benzamidomethyl hydrolysis mechanism.

Analytical chemistry Chromatography Quality control

N-[(4-Acetamidophenoxy)methyl]benzamide: Research & Industrial Applications


Phenolic Prodrug Scaffold and Controlled Release

Based on the established pseudo-first-order hydrolysis kinetics and quantitative regeneration of 4-acetamidophenol [1], this compound serves as a validated O-benzamidomethyl prodrug scaffold. Researchers developing controlled-release formulations for phenolic drugs can utilize this compound as a mechanistic probe to study nucleofugicity-dependent release rates or as a synthetic intermediate for constructing more complex prodrug conjugates. The documented stability of benzamidomethyl-protected species in physiological medium supports its application in in vitro release studies and formulation screening.

Synthetic Methodology and Reaction Optimization

The optimized aqueous-mediated synthesis protocol yielding 75–82% [1] provides a robust starting point for reaction optimization studies. This compound is suitable as a model substrate for investigating SN2 nucleophilic substitution mechanisms, solvent effect studies (H2O:EtOH 1:1 system), or catalyst screening in benzamidomethyl ether formation. The validated 1H-NMR endpoints (δ 4.75 ppm for -CH2-, δ 9.22 ppm for amide NH) [1] enable accurate reaction monitoring and yield determination.

Analytical Reference Standard for Benzamidomethyl Derivatives

With fully documented spectroscopic data including InChI Key NXHMMATVMVHMKV-UHFFFAOYSA-N and canonical SMILES [1], this compound can serve as an analytical reference standard for characterizing related benzamidomethyl derivatives. Its distinct chromatographic and spectroscopic profile, combined with the ability to distinguish it from the isomeric bis-acetamide (CAS 3070-86-8) , makes it valuable for HPLC method development, mass spectrometry calibration, and NMR spectral library construction in analytical chemistry laboratories.

Chemical Biology Probe for Phenol Nucleofugicity

The E1cB-like hydrolysis mechanism of this compound, which proceeds via elimination of the phenoxide anion from the amide conjugate base [1], makes it a useful probe for studying structure-reactivity relationships in elimination chemistry. The para-acetamido substitution modulates electron density on the phenoxy ring, allowing researchers to investigate how substituent effects influence nucleofugicity and hydrolysis rate in benzamidomethyl systems. This application is particularly relevant for academic laboratories focused on physical organic chemistry and mechanistic enzymology.

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